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Abstract

Peptidylarginine deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the
conversion of arginine to citrulline, has emerged as a critical player in the pathogenesis of
numerous autoimmune diseases. This post-translational modification, known as citrullination or
deimination, can lead to the generation of neoantigens, triggering a break in immune tolerance
and driving chronic inflammation. This technical guide provides an in-depth exploration of the
multifaceted role of PAD4 in autoimmunity, with a particular focus on rheumatoid arthritis (RA)
and systemic lupus erythematosus (SLE). We will delve into the molecular mechanisms of
PAD4-mediated pathology, summarize key quantitative data, provide detailed experimental
protocols for studying PAD4, and visualize the intricate signaling pathways involving this
enzyme.

Introduction to PAD4 and its Function

PAD4 is a member of the peptidylarginine deiminase family of enzymes.[1] Primarily expressed
in hematopoietic cells, including neutrophils, monocytes, and granulocytes, PAD4 is unique
among the PAD isozymes due to its nuclear localization signal.[1][2] This allows it to
translocate to the nucleus upon cellular activation and citrullinate nuclear proteins, most
notably histones.[2]
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The enzymatic activity of PAD4 is tightly regulated by calcium ions.[3] The binding of Ca2+
induces conformational changes that are essential for catalysis.[3] The primary function of
PAD4 is the conversion of arginine residues within proteins to citrulline. This alteration removes
the positive charge of the arginine side chain, which can have profound effects on protein
structure, function, and protein-protein interactions.

The Role of PAD4 in Autoimmune Pathogenesis

The dysregulation of PAD4 activity is increasingly recognized as a key driver of autoimmune
diseases.[4] The primary mechanism through which PAD4 contributes to autoimmunity is
through the generation of citrullinated proteins, which can be recognized as foreign by the
immune system, leading to the production of anti-citrullinated protein antibodies (ACPAS).

Neutrophil Extracellular Trap (NET) Formation

A crucial function of PAD4 in the innate immune system is its essential role in the formation of
neutrophil extracellular traps (NETS).[3][5] NETosis is a unique form of cell death where
neutrophils release a web-like structure composed of decondensed chromatin, histones, and
granular proteins to trap and kill pathogens.[5][6] PAD4-mediated citrullination of histones is a
critical step in chromatin decondensation, a prerequisite for NET formation.[3][5]

While NETs are a vital defense mechanism against infection, excessive or dysregulated
NETosis can be detrimental. In autoimmune diseases, NETs can be a source of autoantigens,
including citrullinated proteins and self-DNA, which can activate the immune system and
perpetuate inflammatory responses.[7]

Rheumatoid Arthritis (RA)

The link between PAD4 and RA is well-established. The presence of ACPAs is a hallmark of RA
and is highly specific for the disease.[5] PAD4 is thought to be a key enzyme responsible for
generating the citrullinated autoantigens that drive the ACPA response.[2] Furthermore, genetic
studies have identified haplotypes of the PADI4 gene that are associated with an increased
susceptibility to RA in certain populations.[5] Anti-PAD4 autoantibodies have also been
detected in a subset of RA patients and are associated with a more severe disease phenotype.

Systemic Lupus Erythematosus (SLE)

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3525017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3525017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10732518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3525017/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2012.00360/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2012.00360/full
https://www.mdpi.com/1422-0067/25/14/7597
https://pmc.ncbi.nlm.nih.gov/articles/PMC3525017/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2012.00360/full
https://insight.jci.org/articles/view/124729
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2012.00360/full
https://pubmed.ncbi.nlm.nih.gov/19540364/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2012.00360/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

In SLE, PAD4 is implicated in the pathogenesis through its role in NETosis, which contributes to
the externalization of autoantigens and the amplification of type | interferon responses.[7]
Studies using mouse models of lupus have shown that PAD4 knockout or inhibition can lead to
a reduction in autoantibody production, immune cell activation, and organ damage.[8]

Other Autoimmune Diseases

Emerging evidence suggests a role for PAD4 in other autoimmune conditions, including
multiple sclerosis (MS) and ulcerative colitis (UC).[5] In MS, PAD4 is overexpressed in the
brain, and citrullination of myelin basic protein may contribute to the autoimmune attack on the
central nervous system.[5]

Quantitative Data on PAD4 in Autoimmune Diseases

The following tables summarize key quantitative data regarding the expression, activity, and
clinical associations of PAD4 in autoimmune diseases.
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Parameter Disease Finding Reference(s)
Anti-PAD4 Antibody ) - )
Rheumatoid Arthritis 30-40% of patients [9]
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Rheumatoid Arthritis ]
- ~50% of patients [10]
(ACPA-positive)
) Higher in patients
o Early Rheumatoid
PAD4 Activity N compared to healthy [71[11]
Arthritis
controls
PADI4 Gene ] - Susceptibility gene in
o Rheumatoid Arthritis , , [6]
Association Asian populations

Systemic Lupus

Erythematosus

Polymorphisms
associated with SLE

and lupus nepbhritis

[12]

Overexpressed in

_ Rheumatoid Arthritis _
PAD4 Expression ) neutrophils and [6]
Synovium
monocytes
Multiple Sclerosis
) Overexpressed [5]
Brain
© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.rockland.com/resources/chromatin-immunoprecipitation-protocol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932641/
https://insight.jci.org/articles/view/124729
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916641/
https://www.mdpi.com/1422-0067/25/14/7597
https://www.researchgate.net/figure/Cytokine-response-in-wild-type-and-Padi4--mice-after-collagen-induced-arthritis-CIA_fig3_301940009
https://www.mdpi.com/1422-0067/25/14/7597
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2012.00360/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Key Finding with
Animal Model . PAD4
Disease Model o Reference(s)
Study Inhibition/Knockou

t

Decreased clinical

Collagen-Induced ) - disease score,
N Rheumatoid Arthritis _ [13]
Arthritis (CIA) reduced inflammatory
cytokines
Decreased
. autoantibodies, type |
TLR-7-dependent Systemic Lupus
_ _ IFN responses, and [8]
Lupus-like Disease Erythematosus ) o
immune cell activation
in Padi4-/- mice
PAD4 activity
K/BxN Serum Transfer ] N detected, but not
. Rheumatoid Arthritis ] ) [14]
Arthritis essential for disease
development
Experimental PAD4 inhibition
Autoimmune ) ] reverses protein
N Multiple Sclerosis o [15]
Encephalomyelitis hypercitrullination and
(EAE) ameliorates disease

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of
PAD4 in autoimmune diseases.

PAD4 Enzymatic Activity Assay (HPLC-based)

This protocol is adapted from methodologies described in the literature for measuring PAD4
activity in biological samples.[16]

Principle: This assay measures the conversion of a fluorescently labeled arginine-containing
substrate to its citrullinated counterpart by PAD4. The product is then separated and quantified
using high-performance liquid chromatography (HPLC) with fluorescence detection.

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4858923/
https://www.the-rheumatologist.org/article/pad2-pad4-modulate-immune-response-in-tlr-7-dependent-lupus/
https://www.bosterbio.com/protocol-and-troubleshooting/chromatin-immunoprecipitation-chip-for-histones-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC9498032/
https://www.rndsystems.com/resources/protocols/chromatin-immunoprecipitation-chip-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

PAD4 substrate: N-dansyl-glycyl-arginine

Reaction buffer: 40 mM Tris-HCI (pH 7.6), 2 mM CaClz, 1 mM Dithiothreitol (DTT)

Protein lysates from peripheral blood mononuclear cells (PBMCs) or polymorphonuclear
neutrophils (PMNSs)

HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:

e Prepare the reaction mixture by combining the reaction buffer with the PAD4 substrate (final
concentration 20 mM).

e Add 300 pg of protein lysate from your experimental samples (e.g., from RA patients and
healthy controls) to the reaction mixture.

e Incubate the reaction at 37°C. Collect aliquots at different time points (e.g., 0.5, 1, 2, 4, and 6
hours).

» Stop the reaction at each time point by incubating the aliquot at 100°C for 10 minutes.

o Centrifuge the samples at 4°C for 10 minutes to pellet any precipitates.

e Inject 20 pL of the supernatant into the HPLC system.

o Separate the substrate and product using a C18 reverse-phase column.

o Detect the fluorescent signals of the dansyl-glycyl-arginine and dansyl-glycyl-citrulline peaks.
o Quantify the amount of product generated by integrating the area of the corresponding peak.

o Calculate PAD4 activity in umol of product formed per minute per ug of protein.

Chromatin Immunoprecipitation (ChiP) for PAD4
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This protocol provides a general framework for performing ChlP to identify the genomic regions
where PAD4 binds. This protocol is a synthesis of several standard ChIP protocols and should
be optimized for the specific cell type and antibody used.[9][15][17][18][19]

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is
then sheared, and an antibody specific to PAD4 is used to immunoprecipitate the PAD4-DNA
complexes. The associated DNA is then purified and can be analyzed by gPCR, sequencing
(ChlP-seq), or microarrays.

Materials:

Cell culture medium

o Formaldehyde (37%)

e Glycine (1.25 M)

o Phosphate-buffered saline (PBS)

 Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCI pH 8.1, with protease inhibitors)

 Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCI pH
8.1, 167 mM NacCl)

e Anti-PAD4 antibody (ChlP-grade)

e Normal IgG (as a negative control)

e Protein A/G magnetic beads

o Wash Buffers (low salt, high salt, LiCl wash)
o Elution Buffer (1% SDS, 0.1 M NaHCO3)

e NaCl (5 M)

¢ RNase A
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e Proteinase K
o DNA purification kit
Procedure:

e Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1%
and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to
a final concentration of 125 mM and incubating for 5 minutes.

o Cell Lysis: Wash the cells with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and
incubate on ice.

o Chromatin Shearing: Sonicate the lysate to shear the DNA to fragments of 200-1000 bp. The
optimal sonication conditions need to be determined empirically. Centrifuge to pellet cell
debris.

e Immunoprecipitation: Dilute the supernatant with Dilution Buffer. Pre-clear the chromatin with
Protein A/G beads. Add the anti-PAD4 antibody or normal IgG to the pre-cleared chromatin
and incubate overnight at 4°C with rotation.

e Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin
complexes. Incubate for at least 1 hour at 4°C.

e Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl
wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

» Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer.
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

o DNA Purification: Treat the eluate with RNase A and Proteinase K. Purify the DNA using a
DNA purification Kit.

e Analysis: The purified DNA can be analyzed by gPCR to quantify the enrichment of specific
target sequences or by next-generation sequencing for genome-wide analysis (ChIP-seq).

Generation and Use of PAD4 Knockout Mouse Models
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This section outlines the general steps for creating and utilizing PAD4 knockout mice in
autoimmune disease research, based on published studies.[13][20]

Principle: Genetically engineered mice lacking a functional Padi4 gene are used to study the in
vivo role of PAD4 in the development and progression of autoimmune diseases.

Procedure:
A. Generation of Padi4-/- Mice:

» Design a targeting vector to disrupt the Padi4 gene in embryonic stem (ES) cells, often by
deleting a critical exon.

« Introduce the targeting vector into ES cells and select for successfully targeted clones.

« Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female

mice.

« ldentify chimeric offspring and breed them to obtain mice heterozygous for the Padi4 null
allele.

* Intercross heterozygous mice to generate homozygous Padi4-/- mice.

o Confirm the genotype by PCR and the absence of PAD4 protein by Western blot or
immunohistochemistry.

B. Induction of Autoimmune Disease Models:

e Collagen-Induced Arthritis (CIA):

[¢]

Immunize Padi4-/- and wild-type control mice with type Il collagen emulsified in complete
Freund's adjuvant.

[¢]

Boost the immunization after 21 days.

[¢]

Monitor the mice for the development and severity of arthritis by clinical scoring of paw
swelling and redness.
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o At the end of the experiment, collect tissues for histological analysis and serum for
cytokine and antibody measurements.

e TLR-7-induced Lupus:

o Topically apply a TLR-7 agonist, such as imiquimod, to the skin of Padi4-/- and wild-type
mice for several weeks.

o Monitor for the development of lupus-like symptoms, including skin lesions, splenomegaly,
and autoantibody production.

o Analyze serum for autoantibodies (e.g., anti-dsDNA) and cytokines (e.g., type |
interferons).

[¢]

Assess organ damage, particularly in the kidneys, through histological examination.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key
signaling pathways involving PAD4 in the context of autoimmune diseases.
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Caption: PAD4 activation and its central role in NETosis.
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Caption: The role of PAD4 in T cell activation and polarization.
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Caption: The hapten-carrier model for ACPA production involving PADA4.
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Therapeutic Targeting of PAD4

The central role of PAD4 in the pathology of autoimmune diseases has made it an attractive
target for therapeutic intervention. Several small molecule inhibitors of PAD4 have been
developed and are being investigated in preclinical and clinical studies. These inhibitors aim to
block the enzymatic activity of PAD4, thereby preventing protein citrullination and its
downstream consequences, such as NET formation and the generation of autoantigens.

Pan-PAD inhibitors, which target multiple PAD isozymes, as well as PAD4-specific inhibitors,
have shown efficacy in various animal models of autoimmune diseases, including arthritis and
lupus. By inhibiting PAD4, these compounds have the potential to reduce inflammation,
decrease autoantibody production, and prevent tissue damage.

Conclusion

Peptidylarginine deiminase 4 is a key enzyme that links the innate and adaptive immune
systems and plays a pivotal role in the pathogenesis of a growing number of autoimmune
diseases. Its ability to generate citrullinated autoantigens and drive the formation of pro-
inflammatory neutrophil extracellular traps places it at the center of a vicious cycle of
inflammation and autoimmunity. The development of PAD4 inhibitors represents a promising
therapeutic strategy to break this cycle and offers new hope for the treatment of debilitating
autoimmune conditions. Further research into the intricate mechanisms of PAD4 regulation and
its diverse cellular functions will undoubtedly pave the way for more targeted and effective
therapies in the future.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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